

X-ray crystal structure of pyrazolo[3,4-d]pyrimidine derivatives

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Compound of Interest

Compound Name: 6-Methyl-1*h*-pyrazolo[3,4-*d*]pyrimidin-4-amine

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An In-depth Technical Guide on the X-ray Crystal Structure of Pyrazolo[3,4-d]pyrimidine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic ring system in medicinal chemistry, primarily due to its structural similarity to the natural purine ring system. It is recognized as a bioisostere of adenine, a key component of adenosine triphosphate (ATP), which allows it to effectively bind to the ATP-binding site of various protein kinases.^{[1][2]} This ATP-mimetic capability has positioned pyrazolo[3,4-d]pyrimidine derivatives as a cornerstone for the design of potent kinase inhibitors.^[1] Overexpression or mutation of protein kinases is a hallmark of many cancers, making them critical targets for therapeutic intervention. Consequently, derivatives of this scaffold have been extensively investigated as anticancer agents, demonstrating inhibitory activity against a range of crucial oncogenic kinases, including c-Src, Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).^{[1][3][4][5]}

This technical guide provides a comprehensive overview of the X-ray crystal structure of pyrazolo[3,4-d]pyrimidine derivatives. It details the experimental protocols for their synthesis and crystallographic analysis, presents key structural data in a comparative format, and visualizes the associated biological pathways and experimental workflows.

Experimental Protocols

The elucidation of the three-dimensional structure of pyrazolo[3,4-d]pyrimidine derivatives through single-crystal X-ray diffraction is predicated on successful synthesis and crystallization.

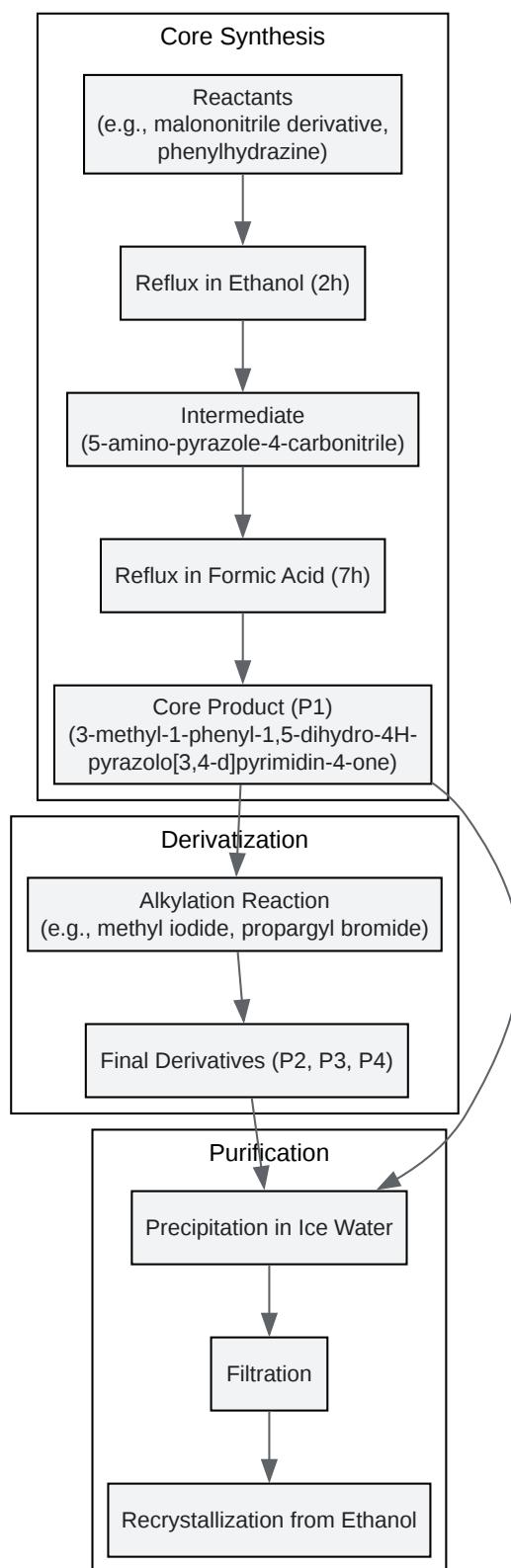
Synthesis Protocol

A common synthetic route to pyrazolo[3,4-d]pyrimidine derivatives begins with the synthesis of a 5-amino-1H-pyrazole-4-carbonitrile intermediate, which is then cyclized to form the core bicyclic system.^[6] Subsequent alkylation or other modifications can be performed to generate a library of derivatives.^[6]

Example Synthesis of 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P1):

- Step 1: Synthesis of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (B). 2-(1-ethoxyethylidene)malononitrile (A) and phenylhydrazine are refluxed in ethanol for 2 hours to yield the pyrazole intermediate (B).^[6]
- Step 2: Cyclization to form the Pyrazolo[3,4-d]pyrimidine core (P1). A solution of the pyrazole intermediate (B) (e.g., 1.0 g, 5.04 mmol) in formic acid (30 mL) is refluxed for 7 hours.^[6]
- Step 3: Isolation and Purification. The reaction mixture is cooled and poured into ice water. The resulting precipitate is collected by filtration, dried, and recrystallized from ethanol to yield the final product.^[6]

General Workflow for Synthesis and Derivatization:

[Click to download full resolution via product page](#)**Caption:** General synthetic workflow for pyrazolo[3,4-d]pyrimidine derivatives.

Crystallization and X-ray Diffraction

Crystallization: Single crystals suitable for X-ray diffraction are typically grown from saturated solutions. For the synthesized pyrazolo[3,4-d]pyrimidine derivatives P1, P2, and P3, crystals were obtained by slow evaporation of an ethanolic solution at room temperature.[\[6\]](#)

X-ray Data Collection, Structure Solution, and Refinement:

- Data Collection: A suitable single crystal is mounted on a diffractometer (e.g., Bruker D8 VENTURE diffractometer with a PHOTON 100 CMOS detector) equipped with a graphite-monochromated Mo K α radiation source ($\lambda = 0.71073 \text{ \AA}$). Data is typically collected at a controlled temperature (e.g., 100 K or 293 K).
- Data Processing: The collected diffraction data is processed using software like SAINT (Bruker, 2014) for integration of the diffraction spots and SADABS (Bruker, 2014) for scaling and absorption correction.
- Structure Solution and Refinement: The crystal structure is solved using direct methods with programs such as SHELXT and refined by full-matrix least-squares on F^2 using SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

X-ray Crystallographic Data

The following tables summarize the crystallographic data for three representative pyrazolo[3,4-d]pyrimidine derivatives: P1 (3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one), P2 (3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one), and P3 (3-methyl-1-phenyl-5-(prop-2-yn-1-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidinone). The data is adapted from the study by Al-Majid et al. (2021).[\[6\]](#)[\[7\]](#)

Table 1: Crystal Data and Structure Refinement Details

Parameter	P1	P2	P3
Empirical Formula	<chem>C12H10N4O</chem>	<chem>C13H12N4O</chem>	<chem>C15H12N4O</chem>
Formula Weight	226.24	240.27	264.29
Temperature (K)	293(2)	100(2)	100(2)
Wavelength (Å)	0.71073	0.71073	0.71073
Crystal System	Monoclinic	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /n	P2 ₁ /c
Unit Cell Dimensions			
a (Å)	11.235(3)	7.6418(3)	11.1643(5)
b (Å)	8.163(2)	11.6661(5)	8.3563(4)
c (Å)	11.758(3)	13.0187(6)	13.6849(6)
β (°)	98.784(8)	98.243(2)	99.412(2)
Volume (Å ³)	1065.1(5)	1149.38(9)	1261.21(10)
Z	4	4	4
Density (calc, g/cm ³)	1.411	1.389	1.393
Final R indices [I>2σ(I)]	R ₁ = 0.0410, wR ₂ = 0.1118	R ₁ = 0.0354, wR ₂ = 0.0913	R ₁ = 0.0402, wR ₂ = 0.1011

Table 2: Key Structural Features (Dihedral Angles)

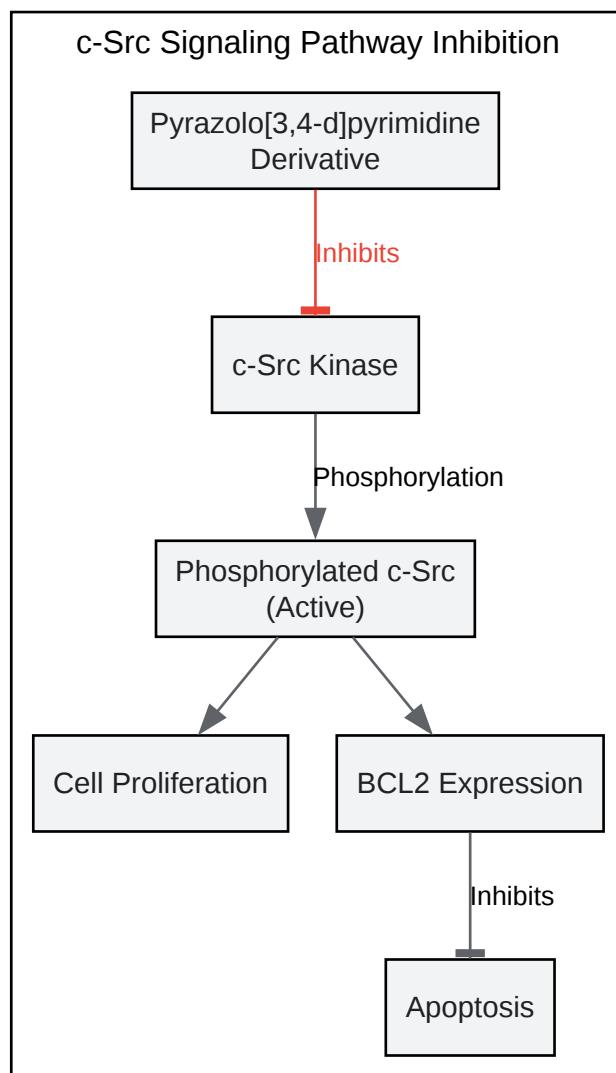
Compound	Feature	Dihedral Angle (°)	Description
P1	Angle between pyrazole and pyrimidine rings	1.22(8)	The core pyrazolopyrimidine unit is nearly planar. [7]
	Angle between phenyl ring and pyrazole ring	5.29(9)	The entire molecule adopts a relatively flat conformation. [7]
P2	Angle between phenyl ring and pyrazolopyrimidine mean plane	32.38(4)	The phenyl ring is significantly twisted out of the core plane. [7]
P3	Angle between pyrazole and dihydropyrimidine rings	4.38(4)	The dihydropyrimidine ring introduces a slight pucker to the core. [7]
	Angle between propynyl group plane and dihydropyrimidine mean plane	84.66(8)	The propynyl group is oriented nearly perpendicular to the ring system. [7]

Biological Activity and Signaling Pathways

The therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives stems from their ability to inhibit protein kinases involved in cancer cell proliferation and survival.

Inhibition of c-Src Phosphorylation

c-Src is a non-receptor tyrosine kinase that, when hyperactivated, promotes cell proliferation and survival. Certain pyrazolo[3,4-d]pyrimidine derivatives act as potent inhibitors of c-Src phosphorylation.[\[3\]](#) This inhibition can block downstream signaling, leading to a decrease in cell proliferation and the induction of apoptosis, partly through the inhibition of the anti-apoptotic protein BCL2.[\[3\]](#)[\[8\]](#)

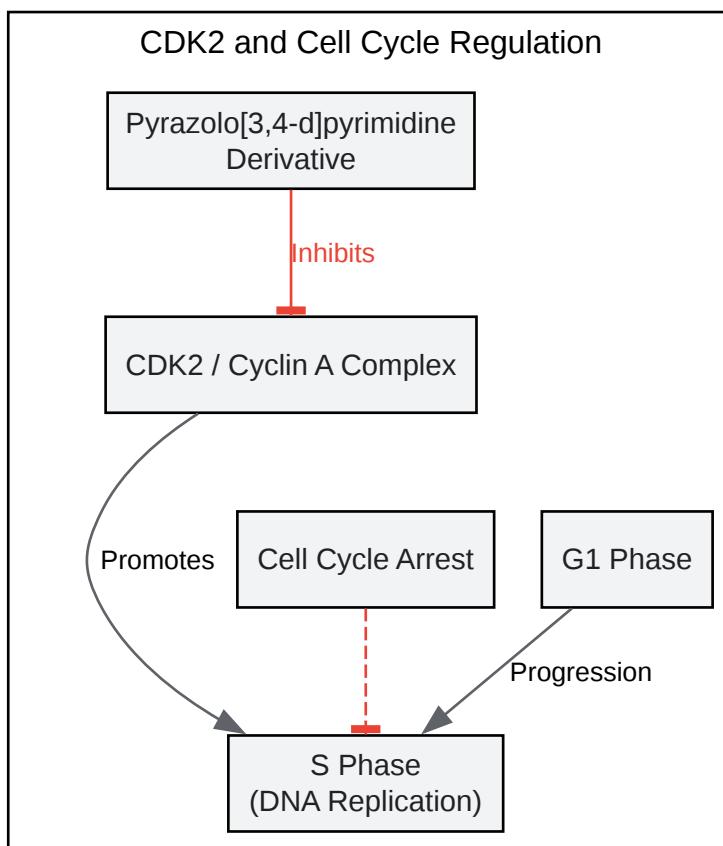


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Caption: Inhibition of the c-Src signaling pathway by pyrazolo[3,4-d]pyrimidines.

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition. Inhibiting CDK2 disrupts cell cycle progression, leading to cell cycle arrest and preventing cancer cells from dividing. Several pyrazolo[3,4-d]pyrimidine derivatives have been designed as potent CDK2 inhibitors.^{[4][9]} Molecular docking studies confirm that these compounds fit well into the ATP-binding site of CDK2, forming essential hydrogen bonds with key residues like Leu83.^{[4][9]}



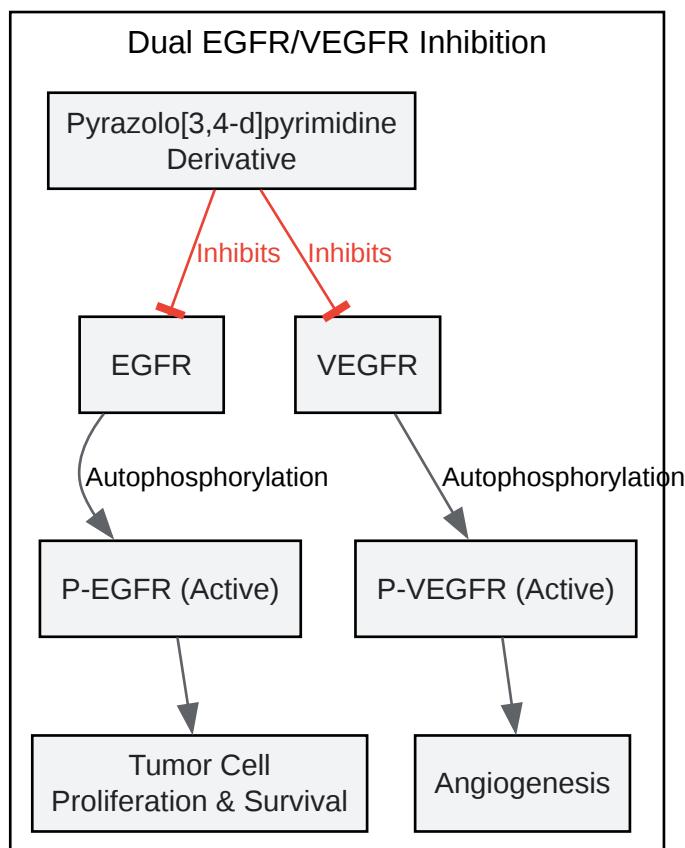
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Caption: CDK2 inhibition leading to cell cycle arrest.

Inhibition of EGFR and VEGFR Tyrosine Kinases

EGFR and VEGFR are receptor tyrosine kinases whose signaling pathways are crucial for tumor growth, proliferation, and angiogenesis (the formation of new blood vessels).

Pyrazolo[3,4-d]pyrimidines have been developed as inhibitors of both EGFR and VEGFR, making them dual-acting anticancer agents.^{[1][10]} By blocking the ATP-binding site, they prevent the autophosphorylation and activation of these receptors, thereby shutting down downstream pro-survival and pro-angiogenic signals.

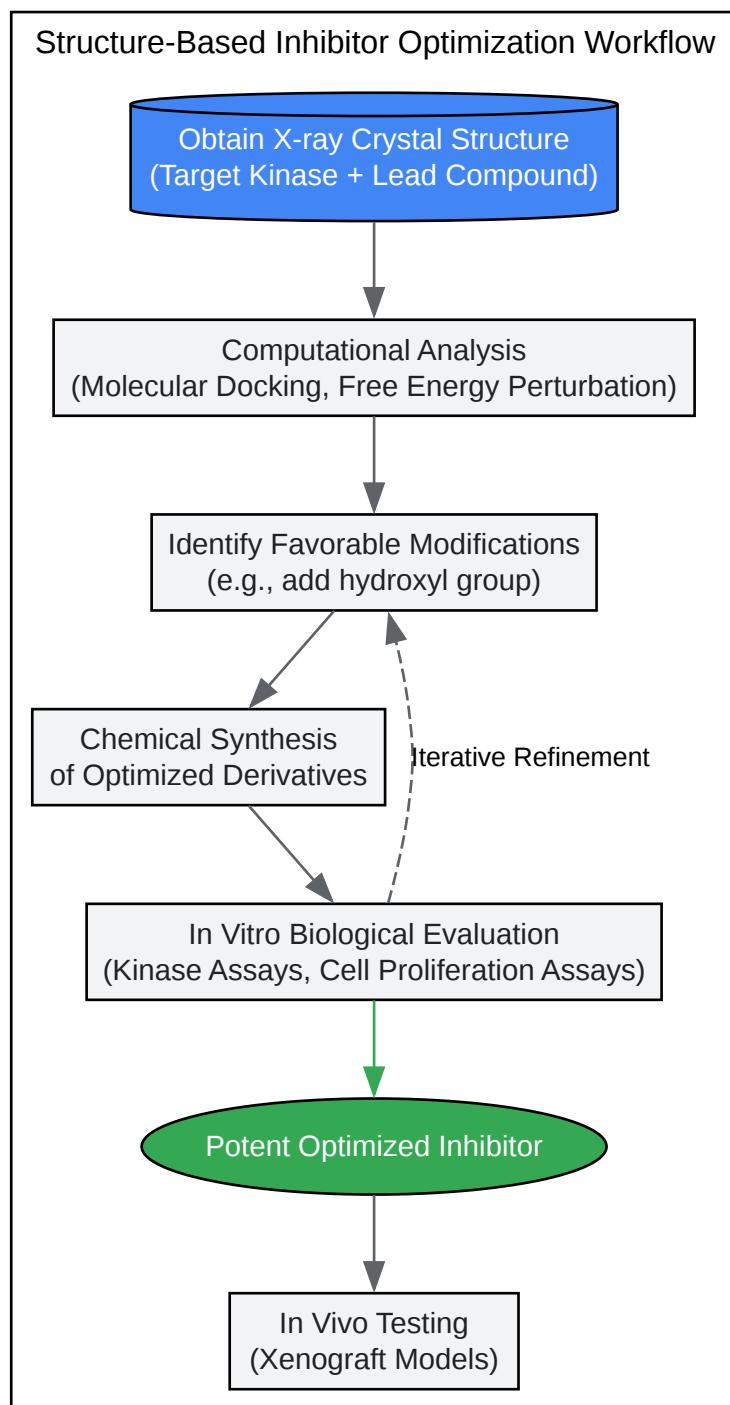


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Caption: Mechanism of dual inhibition of EGFR and VEGFR signaling pathways.

Logical Workflow: Structure-Based Drug Design

The development of potent and selective pyrazolo[3,4-d]pyrimidine inhibitors often follows a structure-based drug design approach. An initial crystal structure of a lead compound bound to its target kinase provides the blueprint for rational modifications to improve potency and selectivity.



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Caption: Logical workflow for the optimization of kinase inhibitors.

Conclusion

X-ray crystallography is an indispensable tool in the study of pyrazolo[3,4-d]pyrimidine derivatives, providing precise atomic-level details that are crucial for understanding their structure-activity relationships (SAR). The near-planar geometry of the core scaffold, combined with the variable orientation of substituents, dictates how these molecules fit into the ATP-binding pockets of target kinases. The structural data, when integrated with biological assays and computational modeling, fuels a rational design cycle for the development of next-generation kinase inhibitors with improved efficacy and selectivity for cancer therapy.

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